![molecular formula C7H11F3O2 B12851258 4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid](/img/structure/B12851258.png)
4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid is an organic compound with the molecular formula C7H11F3O2. It is characterized by the presence of three fluorine atoms and a branched alkyl chain, making it a unique member of the trifluoromethylated carboxylic acids family
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain biological targets, leading to altered metabolic pathways or enzyme inhibition . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid can be compared with other trifluoromethylated carboxylic acids, such as:
4,4,4-Trifluoro-3-methyl-2-butenoic acid: This compound has a similar trifluoromethyl group but differs in its alkyl chain structure.
4,4,4-Trifluoro-2-phenylbutanoic acid: This compound includes a phenyl group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of trifluoromethylation and branched alkyl chain, which can result in distinct reactivity and applications .
Eigenschaften
Molekularformel |
C7H11F3O2 |
---|---|
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
4,4,4-trifluoro-2,3,3-trimethylbutanoic acid |
InChI |
InChI=1S/C7H11F3O2/c1-4(5(11)12)6(2,3)7(8,9)10/h4H,1-3H3,(H,11,12) |
InChI-Schlüssel |
OSUWLCURNQRRIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)C(C)(C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.